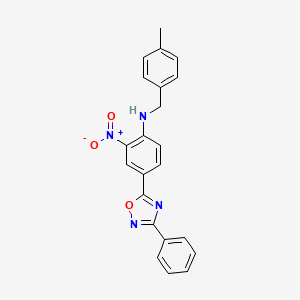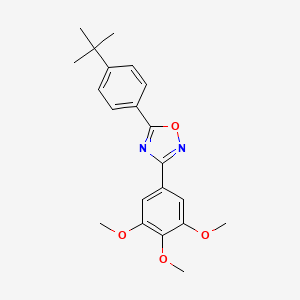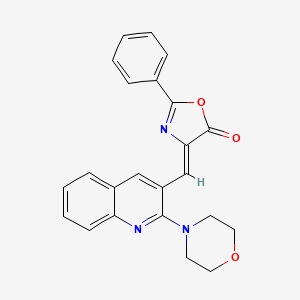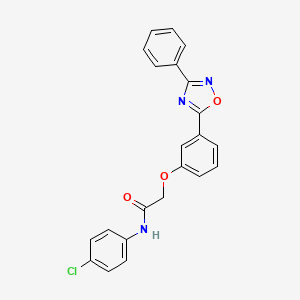
N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBX-8025 and belongs to the class of nitrophenyl-substituted oxadiazoles.
Mecanismo De Acción
The mechanism of action of N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves the inhibition of fatty acid synthase (FAS), an enzyme that is essential for the synthesis of fatty acids in cancer cells. FAS is overexpressed in many types of cancer cells, and its inhibition leads to the accumulation of toxic intermediates and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of fatty acid synthase, leading to the accumulation of toxic intermediates and ultimately cell death. Physiologically, it has been shown to have anti-cancer, antibacterial, and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its potent inhibitory activity against fatty acid synthase. This makes it a useful tool for studying the role of FAS in cancer cells and other diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are many potential future directions for research on N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline. One area of research is the development of new cancer therapies based on the inhibition of fatty acid synthase. Another area of research is the development of new antibiotics and antiviral drugs based on the antibacterial and antiviral properties of MBX-8025. Additionally, future research may focus on the development of new methods for synthesizing and purifying this compound, as well as the optimization of its pharmacological properties.
Métodos De Síntesis
The synthesis of N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 4-methylbenzylamine, 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, and glacial acetic acid in the presence of a catalyst such as acetic anhydride or sulfuric acid. The reaction mixture is heated to reflux for several hours, and the resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(4-methylbenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of cancer research. MBX-8025 has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It works by inhibiting the activity of a protein called fatty acid synthase, which is essential for the growth and survival of cancer cells.
Another potential application of MBX-8025 is in the field of infectious diseases. This compound has been shown to have antibacterial and antiviral properties, making it a promising candidate for the development of new antibiotics and antiviral drugs.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15-7-9-16(10-8-15)14-23-19-12-11-18(13-20(19)26(27)28)22-24-21(25-29-22)17-5-3-2-4-6-17/h2-13,23H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUBCJIFKLXXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7717603.png)




![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7717642.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7717650.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide](/img/structure/B7717677.png)
![1-benzoyl-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7717684.png)
![N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717686.png)